![molecular formula C19H23ClN2O B2933270 [2-(3-Chlorophenyl)pyrrolidin-1-yl]-(1-prop-2-ynylpiperidin-4-yl)methanone CAS No. 1385443-74-2](/img/structure/B2933270.png)
[2-(3-Chlorophenyl)pyrrolidin-1-yl]-(1-prop-2-ynylpiperidin-4-yl)methanone
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Description
[2-(3-Chlorophenyl)pyrrolidin-1-yl]-(1-prop-2-ynylpiperidin-4-yl)methanone, also known as 4'-chloro-α-PVP, is a synthetic cathinone that belongs to the pyrrolidinophenone class of compounds. It has gained popularity in the research community due to its potential applications in scientific research.
Scientific Research Applications
Synthesis and Molecular Structure Analysis
The synthesis and molecular structure analysis of compounds related to "[2-(3-Chlorophenyl)pyrrolidin-1-yl]-(1-prop-2-ynylpiperidin-4-yl)methanone" contribute significantly to the field of medicinal chemistry. For instance, the investigation into the spectroscopic, quantum chemical, and topological properties of related molecules has expanded understanding of their chemical behaviors and potential as pharmaceutical intermediates. These studies provide insights into the molecular structures and properties, aiding in the development of new compounds with improved efficacy and safety profiles (Sivakumar et al., 2021).
Antimicrobial Activity
Research into related compounds has demonstrated antimicrobial activities, showcasing their potential in addressing bacterial and fungal infections. Studies on novel pyrazoline derivatives, for example, have shown significant antibacterial and antifungal properties, highlighting the therapeutic potential of these compounds in combating resistant microbial strains (Katariya et al., 2021).
Molecular Docking and Drug Design
Molecular docking studies of compounds within this chemical class have been instrumental in drug design, particularly in identifying compounds with potential anticancer and antimicrobial properties. These studies help in understanding the interaction between these compounds and biological targets, facilitating the design of more effective and selective therapeutic agents (Lakshminarayana et al., 2018).
Spectroscopic Investigation and Chemical Reactivity
Spectroscopic analyses, including FT-IR, Raman, and NMR investigations, have provided detailed insights into the chemical structure and reactivity of related compounds. These studies are crucial for confirming the structure of newly synthesized molecules and understanding their chemical and physical properties, which is essential for their application in various scientific and industrial fields (Arasu et al., 2019).
Electro-Optic Materials Development
Research has also explored the use of pyrrole-based donor-acceptor chromophores, related to the compound , in the development of electro-optic materials. These materials have potential applications in the fabrication of nonlinear optical devices, which are critical for various technologies, including telecommunications and information processing (Facchetti et al., 2003).
properties
IUPAC Name |
[2-(3-chlorophenyl)pyrrolidin-1-yl]-(1-prop-2-ynylpiperidin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O/c1-2-10-21-12-8-15(9-13-21)19(23)22-11-4-7-18(22)16-5-3-6-17(20)14-16/h1,3,5-6,14-15,18H,4,7-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZUUPYVSPSARB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)N2CCCC2C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Chlorophenyl)pyrrolidin-1-yl]-(1-prop-2-ynylpiperidin-4-yl)methanone |
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